An In-Depth Technical Guide to 5-Amino-2-methoxy-6-methylpyridine-3-carbonitrile
An In-Depth Technical Guide to 5-Amino-2-methoxy-6-methylpyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, substituted pyridines represent a cornerstone scaffold for the development of novel therapeutic agents. Among these, 5-Amino-2-methoxy-6-methylpyridine-3-carbonitrile has emerged as a versatile building block, offering a unique combination of functional groups that are amenable to a wide array of chemical transformations. This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, physicochemical properties, and its burgeoning role in the synthesis of biologically active molecules. The strategic placement of an amino, a methoxy, a methyl, and a nitrile group on the pyridine ring makes it a valuable intermediate for creating diverse chemical libraries for drug discovery programs.
Chemical Identity and Nomenclature
The precise identification of a chemical entity is paramount for scientific rigor. The compound in focus is formally identified as:
| Identifier | Value |
| CAS Number | 88818-87-5 |
| IUPAC Name | 5-amino-2-methoxy-6-methylpyridine-3-carbonitrile |
| Molecular Formula | C₈H₉N₃O |
| Molecular Weight | 163.18 g/mol |
It is crucial to use the correct CAS number and IUPAC name to ensure unambiguous communication and accurate literature searching. While the common name "5-Amino-6-methoxypicolinonitrile" is sometimes used, it can be ambiguous. The term "picolino" refers to the 2-position of the pyridine ring, and in this case, the nitrile group is at the 3-position. Therefore, the systematic IUPAC name is the preferred nomenclature.
Synthesis and Mechanistic Insights
The synthesis of 5-Amino-2-methoxy-6-methylpyridine-3-carbonitrile can be approached through multi-step reaction sequences that build upon readily available starting materials. A general and plausible synthetic strategy involves the construction of the substituted pyridine ring, followed by functional group interconversions.
A General Synthetic Pathway
A logical and commonly employed approach for the synthesis of polysubstituted pyridines is the Guareschi-Thorpe condensation or variations thereof. This method typically involves the reaction of a β-keto compound with a cyanoacetamide in the presence of a base.
Caption: A generalized synthetic workflow for 5-Amino-2-methoxy-6-methylpyridine-3-carbonitrile.
Experimental Protocol: A Plausible Multi-step Synthesis
The following protocol is a representative, literature-informed pathway. Researchers should consult specific patents and publications for detailed experimental conditions and optimization.
Step 1: Synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
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To a solution of ethanol, add equimolar amounts of acetoacetamide and malononitrile.
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Add a catalytic amount of a base, such as piperidine or sodium ethoxide.
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Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
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Cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol and dry.
Causality: This condensation reaction is a classic method for forming a 2-pyridone ring. The base catalyzes the initial Knoevenagel condensation between the active methylene group of malononitrile and the ketone of acetoacetamide, followed by intramolecular cyclization and dehydration.
Step 2: Synthesis of 2-chloro-6-methylpyridine-3-carbonitrile
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Treat the 2-pyridone intermediate from Step 1 with a chlorinating agent, such as phosphorus oxychloride (POCl₃).
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Heat the reaction mixture, typically at reflux, for a few hours.
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Carefully quench the reaction by pouring it onto ice, and then neutralize with a base (e.g., sodium bicarbonate).
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Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) and purify by chromatography.
Causality: The hydroxyl group of the 2-pyridone is converted to a chloro group, which is a good leaving group for subsequent nucleophilic substitution.
Step 3: Synthesis of 2-methoxy-6-methylpyridine-3-carbonitrile
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Dissolve the 2-chloro-6-methylpyridine-3-carbonitrile in methanol.
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Add a solution of sodium methoxide in methanol.
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Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
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Remove the solvent under reduced pressure and partition the residue between water and an organic solvent. The organic layer is then dried and concentrated to yield the product.
Causality: This is a nucleophilic aromatic substitution (SNAAr) reaction where the methoxide ion displaces the chloride.
Step 4: Synthesis of 2-methoxy-6-methyl-5-nitropyridine-3-carbonitrile
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Dissolve the product from Step 3 in concentrated sulfuric acid at a low temperature (e.g., 0 °C).
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Add a nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.
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Allow the reaction to proceed for a specified time and then carefully pour it onto ice.
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Collect the precipitated nitro compound by filtration, wash with water, and dry.
Causality: The pyridine ring is activated towards electrophilic substitution by the methoxy group. The nitro group is directed to the 5-position.
Step 5: Synthesis of 5-amino-2-methoxy-6-methylpyridine-3-carbonitrile
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The nitro compound from Step 4 can be reduced to the corresponding amine using various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or by using a metal in acidic media (e.g., SnCl₂/HCl or Fe/HCl).
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For catalytic hydrogenation, dissolve the nitro compound in a suitable solvent (e.g., ethanol or ethyl acetate), add the catalyst, and subject it to a hydrogen atmosphere.
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After the reaction is complete, filter off the catalyst and concentrate the filtrate to obtain the final product.
Causality: The nitro group is readily reduced to an amino group under standard reduction conditions, providing the target molecule.
Physicochemical Properties
Understanding the physicochemical properties of a molecule is essential for its application in drug discovery, as these properties influence its solubility, permeability, and metabolic stability.
| Property | Value | Source |
| Melting Point | 29-31 °C (for the related 5-Amino-2-methoxypyridine) | [1] |
| Boiling Point | 85-90 °C at 1 mmHg (for the related 5-Amino-2-methoxypyridine) | [1] |
| Solubility | Slightly soluble in water; soluble in chloroform and methanol. | [1] |
| Appearance | Expected to be a solid at room temperature. | Inferred from related compounds |
Note: Experimental data for the exact target compound is limited. The data for the closely related 5-Amino-2-methoxypyridine (CAS 6628-77-9) is provided for reference. Researchers should perform their own characterization.
Applications in Drug Development
The true value of 5-Amino-2-methoxy-6-methylpyridine-3-carbonitrile lies in its potential as a scaffold for the synthesis of a diverse range of biologically active compounds. The amino and nitrile functionalities serve as versatile handles for further chemical modifications.
